molecular formula C12H24B2O4 B136004 Bis(pinacolato)diboron CAS No. 73183-34-3

Bis(pinacolato)diboron

Cat. No.: B136004
CAS No.: 73183-34-3
M. Wt: 253.9 g/mol
InChI Key: IPWKHHSGDUIRAH-UHFFFAOYSA-N
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Description

Bis(pinacolato)diborane, also known as bis(pinacolato)diboron, is a covalent compound containing two boron atoms and two pinacolato ligands. It has the chemical formula C12H24B2O4. This compound is a colorless solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis for the preparation of pinacol boronic esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(pinacolato)diborane can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{BH} + \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{BH} \rightarrow \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{B-BO}_2\text{C}_2\text{(CH}_3\text{)}_4 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, bis(pinacolato)diborane is produced by the dehydrogenation of pinacolborane. This method is preferred due to its efficiency and scalability .

Types of Reactions:

    Addition Reactions: Bis(pinacolato)diborane can add across alkenes and alkynes to form 1,2-diborylated alkanes and alkenes.

    Coupling Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

B2Pin2 is primarily known for its role in Suzuki-Miyaura coupling reactions, where it serves as a boron source to convert aryl halides into arylboronic esters. This reaction is characterized by:

  • Mild conditions : The reaction typically occurs under mild conditions, making it suitable for sensitive substrates.
  • High selectivity and yield : B2Pin2 provides high reaction selectivity and yields, particularly useful for unstable substrates .

Table 1: Comparison of Reaction Conditions for Suzuki Coupling Using B2Pin2

CatalystBaseTemperatureYield (%)
Pd(PPh3)4K2CO380°C90
Pd(dppf)Cl2K3PO4100°C85
Ni(cod)2NaOtBu60°C80

Reductive Cross-Coupling

Recent studies highlight the use of B2Pin2 as a non-metallic reductant in Ni-catalyzed reductive cross-coupling reactions. This method allows for the coupling of alkyl electrophiles with aryl/vinyl halides, showing:

  • Scalability : The process is economically viable and environmentally friendly.
  • Compatibility with diverse substrates : Effective for heteroaryl halides and bio-relevant alcohols .

Conjugated Polymers

B2Pin2 has been utilized in the synthesis of regiosymmetric conjugated polymers. These polymers are notable for their:

  • Defined structures : The use of B2Pin2 leads to moderate molecular weights with well-defined structures.
  • Potential applications : These materials are promising for use in organic electronics and photonic devices .

Case Study: Synthesis of Conjugated Polymers
Reynolds et al. demonstrated the successful synthesis of conjugated polymers using B2Pin2, achieving high polydispersity without catalyst-transfer issues.

Borylation Reactions

Borylation reactions using B2Pin2 enable the introduction of boron groups into various organic molecules, which can be further transformed into alcohols, amines, and other functional groups.

  • α,β-Enone Borylation : A study showed that B2Pin2 catalyzed the borylation of α,β-conjugated enones using a Cu3(BTC)2 catalyst with cesium carbonate as a base, achieving yields above 90% over multiple cycles .

Table 2: Summary of Borylation Yields Using B2Pin2

Substrate TypeCatalystBaseYield (%)
α,β-EnonesCu3(BTC)2Cs2CO394
Aryl HalidesPd(PPh3)4K3PO485
AlkynesPd/CHOAc80

Biological Applications

B2Pin2 has also found applications in biochemistry:

  • Deoxygenation Reactions : It has been employed in N–O bond deoxygenation processes to synthesize nucleoside analogues with potential therapeutic properties .
  • Bioimaging Probes : The compound is being explored for use in developing fluorescent probes for bioimaging applications .

Mechanism of Action

The mechanism of action of bis(pinacolato)diborane involves the formation of boryl complexes. In the presence of catalysts, the B-B bond in bis(pinacolato)diborane adds across unsaturated bonds (e.g., alkenes and alkynes) to form diborylated products. The transmetalation from boron to the metal catalyst is a key step in these reactions .

Comparison with Similar Compounds

    Pinacolborane: A closely related reagent used in similar addition reactions.

    Tetrakis(dimethylamino)diboron: Another diboron compound used in organic synthesis.

Uniqueness: Bis(pinacolato)diborane is unique due to its high stability in air and moisture, making it easier to handle compared to other diboron compounds. Its versatility in various catalytic reactions also sets it apart .

Biological Activity

Bis(pinacolato)diboron (B2Pin2) is an organoboron compound that has gained significant attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly notable for its role in various chemical transformations, including C–C bond formation and functional group interconversion. Recent studies have also explored its biological activity, particularly in the context of antimicrobial properties and its potential applications in medicinal chemistry.

B2Pin2 is characterized by its ability to participate in borylation reactions, where it introduces boron into organic molecules. The mechanism typically involves the generation of radical intermediates, which can lead to various products depending on the reaction conditions and substrates used. For instance, in the hydroboration of enamides, B2Pin2 has been shown to yield compounds with moderate enantioselectivity, indicating its utility in asymmetric synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds synthesized using B2Pin2. For example, one study reported the hydroboration of enamides with B2Pin2 catalyzed by copper complexes, which resulted in compounds that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against four indicator microorganisms, showcasing their potential as antimicrobial agents .

Case Studies

  • Hydroboration of Enamides : A study demonstrated that the hydroboration of 3-methylene-2-(alkyl and phenylisoindolin-1-one) with B2Pin2 yielded products with high yields and moderate enantioselectivity (58% ee). The resulting compounds were evaluated for their antimicrobial properties, indicating a promising avenue for developing new antimicrobial agents .
  • N–O Bond Deoxygenation : Another research focused on the use of B2Pin2 for N–O bond reduction in purine nucleoside derivatives. The study revealed that B2Pin2 could effectively reduce N–O bonds to form C–N bonds under mild conditions, which is crucial for synthesizing biologically relevant nucleoside analogues . This transformation is significant as it allows for the modification of nucleosides, potentially enhancing their therapeutic efficacy.

Table 1: Summary of Antimicrobial Activity of Compounds Synthesized with B2Pin2

Compound NameMicroorganism TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1532 µg/mL
Compound BEscherichia coli1264 µg/mL
Compound CBacillus subtilis1816 µg/mL

Note: Data is hypothetical and intended for illustrative purposes only.

Applications in Medicinal Chemistry

The ability of B2Pin2 to facilitate the synthesis of biologically active compounds makes it a valuable tool in medicinal chemistry. Its role in creating boron-containing drugs has been explored, particularly in the context of developing new therapies for cancer and infectious diseases. The versatility of B2Pin2 allows for modifications that can enhance the pharmacological properties of drug candidates.

Q & A

Q. Basic: What are the critical parameters for synthesizing Bis(pinacolato)diboron, and how can purity be validated?

Methodological Answer :
Synthesis typically involves the reaction of boron precursors with pinacol under controlled anhydrous conditions. Key parameters include:

  • Temperature : Maintain ≤0°C to prevent side reactions .
  • Solvent : Use aprotic solvents (e.g., THF) to avoid hydrolysis .
  • Stoichiometry : Ensure a 1:2 molar ratio of boron source to pinacol.

Validation :

  • NMR Spectroscopy : Confirm absence of unreacted pinacol (δ 1.2 ppm for methyl groups in CDCl₃) .
  • X-ray Crystallography : Validate molecular structure and crystallinity .
  • Elemental Analysis : Ensure B and C percentages align with theoretical values (±0.3% tolerance) .

Q. Basic: How should researchers design cross-coupling reactions using this compound to maximize yield?

Methodological Answer :
For Suzuki-Miyaura borylation:

  • Catalyst Selection : Screen Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) to balance activity and cost .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reaction rate .
  • Base Compatibility : Use K₂CO₃ or Cs₂CO₃ to maintain pH >9, preventing boronate decomposition .

Example Experimental Table :

SubstrateCatalystSolventYield (%)
Aryl ChloridePd(dppf)Cl₂DMF85
Aryl BromidePd(OAc)₂THF92

Q. Advanced: How can factorial design resolve contradictions in catalytic efficiency across studies?

Methodological Answer :
Contradictions often arise from unoptimized variables (e.g., temperature, ligand ratio). A 2³ factorial design can systematically test interactions:

  • Variables : Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent (DMF vs. THF).
  • Outcome Metrics : Yield, enantiomeric excess (if applicable).

Steps :

Screening : Identify dominant factors using Plackett-Burman design .

Response Surface Methodology (RSM) : Model optimal conditions .

Validation : Replicate top-performing combinations in triplicate .

Example Interaction Table :

Catalyst (mol%)Temp (°C)SolventYield (%)
1.080DMF88
2.0100THF76

Q. Advanced: What frameworks guide mechanistic studies of this compound in C–B bond formation?

Methodological Answer :
Link experiments to organometallic reaction mechanisms :

  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • DFT Calculations : Map energy profiles for oxidative addition/transmetallation steps using Gaussian09 .
  • In-situ Monitoring : Use IR spectroscopy to detect intermediates (e.g., Pd–Bpin species) .

Case Study :

  • Hypothesis : Transmetallation is turnover-limiting.
  • Test : Vary ligand steric bulk (PCy₃ vs. PPh₃) and measure rate changes .

Q. Advanced: How to address discrepancies in reported substrate scope limitations?

Methodological Answer :
Discrepancies may stem from unaccounted variables (e.g., moisture sensitivity, steric hindrance). Mitigate via:

Systematic Review : Meta-analyze 20+ studies to identify trends (e.g., electron-deficient vs. -rich substrates) .

Controlled Replication : Repeat cited protocols with strict inert-atmosphere conditions .

Sensitivity Analysis : Quantify how trace water (0–100 ppm) affects yield using Karl Fischer titration .

Methodological Answer :

  • ¹¹B NMR : Identify boron environment (δ 28–32 ppm for tetracoordinated B) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) .

Q. Advanced: How to integrate computational models with experimental data for reaction optimization?

Methodological Answer :
Combine molecular dynamics (MD) and machine learning (ML) :

MD Simulations : Predict solvent effects on transition states (e.g., VMD software) .

ML Training : Use Python scikit-learn to correlate 100+ reaction entries with yields .

Validation : Compare predicted vs. actual yields for new substrates (±5% tolerance) .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24B2O4/c1-9(2)10(3,4)16-13(15-9)14-17-11(5,6)12(7,8)18-14/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKHHSGDUIRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369935
Record name Bis(pinacolato)diboron
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Molecular Weight

253.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Merck Index]
Record name Bis(pinacolato)diborane
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CAS No.

73183-34-3
Record name Bis(pinacolato)diborane
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Record name Bis(pinacolato)diborane
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Record name Bis(pinacolato)diboron
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Record name 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane
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Record name BIS(PINACOLATO)DIBORANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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